molecular formula C12H20N2 B13240857 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine

3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine

Cat. No.: B13240857
M. Wt: 192.30 g/mol
InChI Key: YMXFCRWJAKPYNE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine is an organic compound with the molecular formula C₁₂H₂₀N₂ It is a derivative of butylamine, featuring a pyridyl group substituted at the 6-position and two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyl-2-pyridinecarboxaldehyde and 3,3-dimethylbutylamine.

    Condensation Reaction: The aldehyde group of 6-methyl-2-pyridinecarboxaldehyde reacts with the amine group of 3,3-dimethylbutylamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the compound, especially if additional functional groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine involves its interaction with specific molecular targets and pathways. The pyridyl group can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2-butylamine: A structurally similar compound with a different substitution pattern.

    2,2’-Bipyridine: Another pyridine derivative with distinct coordination chemistry properties.

    4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different electronic and steric properties.

Uniqueness

3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridyl group and a butylamine backbone makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3,3-dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine

InChI

InChI=1S/C12H20N2/c1-9-6-5-7-11(14-9)10(13)8-12(2,3)4/h5-7,10H,8,13H2,1-4H3

InChI Key

YMXFCRWJAKPYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(CC(C)(C)C)N

Origin of Product

United States

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